5-(2,6-Difluorophenyl)nicotinaldehyde
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Overview
Description
5-(2,6-Difluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H7F2NO. It is a derivative of nicotinaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)nicotinaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with nicotinic acid or its derivatives. One common method is the Vilsmeier-Haack reaction, where 2,6-difluorobenzaldehyde is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position of the nicotinic ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(2,6-Difluorophenyl)nicotinic acid.
Reduction: 5-(2,6-Difluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,6-Difluorophenyl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-[(2,6-difluorophenyl)ethynyl]nicotinaldehyde: Similar structure with a chloro and ethynyl group instead of the formyl group.
5-(2,6-Difluorophenyl)nicotinic acid: Oxidized form of the aldehyde.
5-(2,6-Difluorophenyl)nicotinyl alcohol: Reduced form of the aldehyde
Uniqueness
5-(2,6-Difluorophenyl)nicotinaldehyde is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1346691-84-6 |
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Molecular Formula |
C12H7F2NO |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-10-2-1-3-11(14)12(10)9-4-8(7-16)5-15-6-9/h1-7H |
InChI Key |
MXFZRRKIVPFMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C=O)F |
Origin of Product |
United States |
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